

# 3-Formyl-4-isopropoxypyhenylboronic acid CAS number and identification

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## Compound of Interest

Compound Name:	3-Formyl-4-isopropoxypyhenylboronic acid
Cat. No.:	B1368693

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An In-depth Technical Guide to the Identification and Characterization of **3-Formyl-4-isopropoxypyhenylboronic acid**

This guide provides a comprehensive technical overview for the definitive identification and characterization of **3-Formyl-4-isopropoxypyhenylboronic acid**, a key building block in contemporary organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data reporting to explain the causality behind analytical choices, ensuring a robust and reliable validation process.

## Introduction: A Multifunctional Synthetic Building Block

**3-Formyl-4-isopropoxypyhenylboronic acid** is a trifunctional aromatic compound of significant interest in drug discovery and materials science. Its chemical architecture, featuring a boronic acid, a formyl (aldehyde) group, and an isopropoxy ether on a phenyl ring, makes it a versatile reagent. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. Simultaneously, the aldehyde and isopropoxy groups offer orthogonal handles for further chemical modification, allowing for the construction of complex molecular scaffolds. Accurate identification and purity assessment of this starting material are paramount to ensure the success, reproducibility, and scalability of subsequent synthetic steps.

## Part 1: Core Compound Identification

The foundational step in utilizing any chemical reagent is confirming its identity through universally recognized identifiers and fundamental physicochemical properties.

### Chemical Identity and Structural Descriptors

Unambiguous identification is established through a combination of nomenclature, registry numbers, and structural codes.

Identifier	Value	Source
CAS Number	1072952-00-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>13</sub> BO <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	208.02 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Linear Formula	(CH <sub>3</sub> ) <sub>2</sub> CHOC <sub>6</sub> H <sub>3</sub> (CHO)B(OH) <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
InChI Key	MFWMHBLPARKSLU-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
SMILES	CC(C)Oc1ccc(cc1C=O)B(O)O	<a href="#">[1]</a> <a href="#">[2]</a>
MDL Number	MFCD08705272	<a href="#">[1]</a> <a href="#">[2]</a>

### Physicochemical Properties

These properties are critical for handling, reaction setup, and preliminary purity assessment.

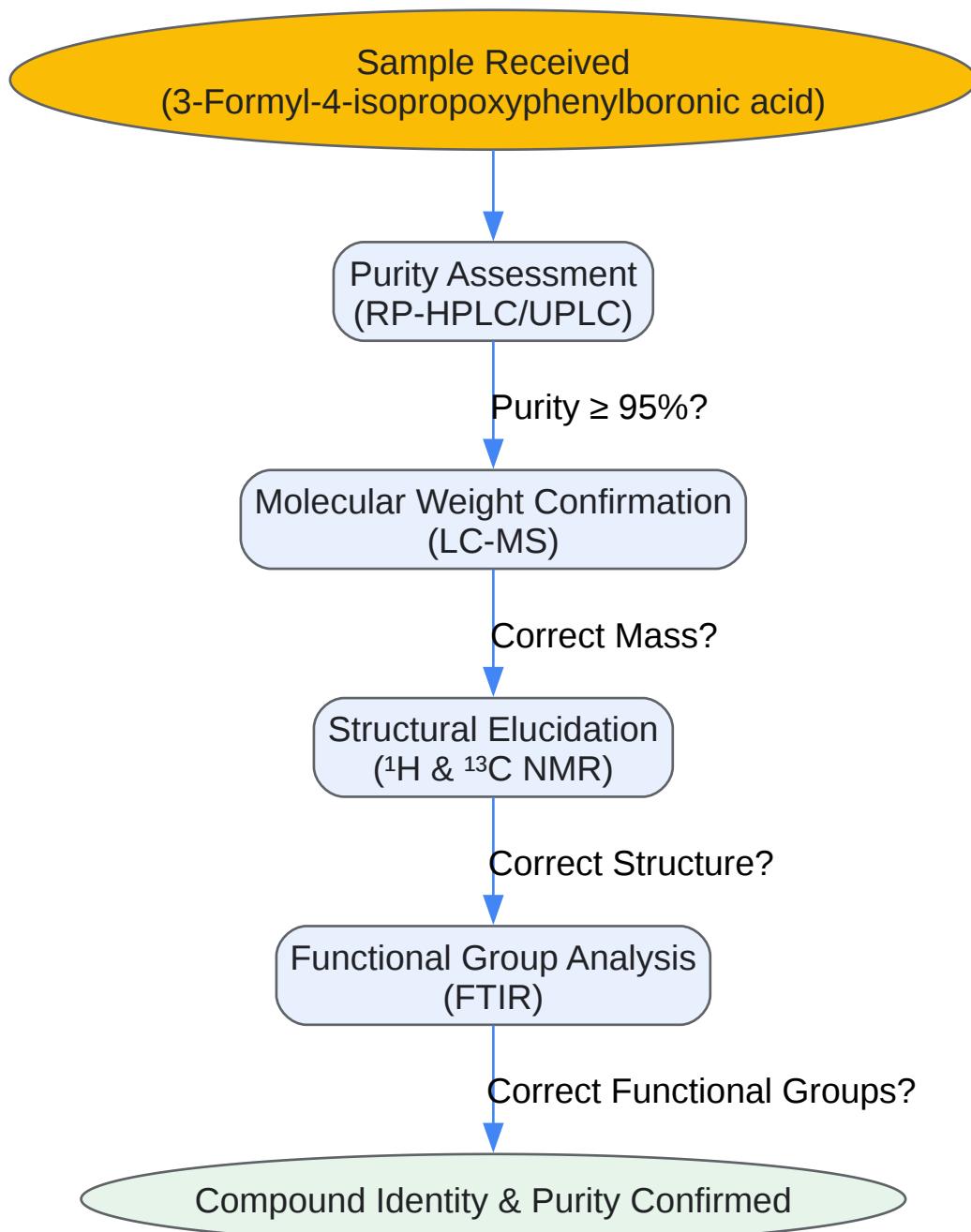
Property	Value	Notes
Appearance	Solid / Powder	Typically white to off-white.
Melting Point	98-102 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Purity	≥95%	<a href="#">[1]</a> <a href="#">[2]</a>
Storage Temperature	2-8°C	<a href="#">[1]</a> <a href="#">[2]</a>

The diagram below illustrates the key functional groups whose interplay defines the molecule's reactivity. The boronic acid is susceptible to dehydration, often forming a cyclic trimer anhydride (boroxine), a common impurity that must be monitored.

Caption: Structure with key functional groups highlighted.

## Part 2: Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of structure and the assessment of purity. The following workflow represents a robust, self-validating system.



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## Sources

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